molecular formula C15H14N2O4S2 B11569161 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate

Cat. No.: B11569161
M. Wt: 350.4 g/mol
InChI Key: LCDIKTJADGAZJC-UHFFFAOYSA-N
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Description

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 2-THIOPHENECARBOXYLATE is a complex organic compound that features a benzisothiazole moiety and a thiophene carboxylate group

Preparation Methods

The synthesis of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 2-THIOPHENECARBOXYLATE typically involves multiple steps. One common synthetic route includes the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide to form the benzisothiazole core . This intermediate is then reacted with appropriate amines and thiophene carboxylate derivatives under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzisothiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

    Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for bromination and catalytic palladium for coupling reactions are frequently used.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, but typically include modified benzisothiazole and thiophene derivatives.

Scientific Research Applications

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 2-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The benzisothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophene carboxylate group may enhance the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL 2-THIOPHENECARBOXYLATE is unique due to the presence of both benzisothiazole and thiophene moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N2O4S2

Molecular Weight

350.4 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl thiophene-2-carboxylate

InChI

InChI=1S/C15H14N2O4S2/c18-15(12-6-3-10-22-12)21-9-4-8-16-14-11-5-1-2-7-13(11)23(19,20)17-14/h1-3,5-7,10H,4,8-9H2,(H,16,17)

InChI Key

LCDIKTJADGAZJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCOC(=O)C3=CC=CS3)NS2(=O)=O

Origin of Product

United States

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